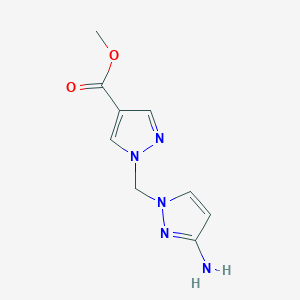Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13284617
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N5O2 |
|---|---|
| Molecular Weight | 221.22 g/mol |
| IUPAC Name | methyl 1-[(3-aminopyrazol-1-yl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H11N5O2/c1-16-9(15)7-4-11-14(5-7)6-13-3-2-8(10)12-13/h2-5H,6H2,1H3,(H2,10,12) |
| Standard InChI Key | KVSXKJBGDYKFAQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₉H₁₀N₆O₂, with a molecular weight of 258.22 g/mol. Key structural features include:
-
Primary pyrazole ring: Substituted with a methyl ester (–COOCH₃) at position 4 and a methylene (–CH₂–) group at position 1.
-
Secondary pyrazole ring: Features an amino (–NH₂) group at position 3, enhancing its reactivity and potential for hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₆O₂ |
| Molecular Weight | 258.22 g/mol |
| Hydrogen Bond Donors | 3 (2 pyrazole N–H, 1 –NH₂) |
| Hydrogen Bond Acceptors | 5 (2 pyrazole N, 3 ester O) |
| Rotatable Bonds | 4 |
Synthesis and Reactivity
The synthesis typically involves multi-step reactions leveraging pyrazole condensation and functional group transformations:
Synthetic Routes
-
Formation of Methyl 1H-Pyrazole-4-carboxylate:
-
Introduction of the Methylene-Linked Pyrazole:
Table 2: Representative Synthesis Steps
Physicochemical Properties
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Limited solubility in water (logP ≈ 1.2) .
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments (e.g., ester cleavage at pH < 2 or > 10) .
-
Spectroscopic Data:
| Compound | Target | IC₅₀/MIC |
|---|---|---|
| Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | CDK16 | 33 nM (EC₅₀) |
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | E. coli | 8 µg/mL |
Applications in Materials Science
-
Coordination Chemistry: The amino and ester groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems .
-
Optoelectronic Materials: Conjugated pyrazole systems exhibit π-π stacking, useful in organic semiconductors .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume